Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

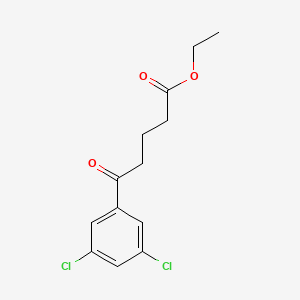

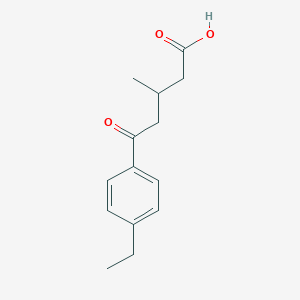

Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is an organic compound with the following structural formula:

!Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate

It belongs to the class of esters and contains an ethyl group, a 3,5-dichlorophenyl group, and a 5-oxovalerate moiety. The compound is synthesized through specific chemical reactions, which we’ll explore next.

Synthesis Analysis

The synthesis of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate involves the reaction of an appropriate chlorinated phenyl compound (such as 3,5-dichlorobenzaldehyde) with ethyl acetoacetate or its equivalent. The reaction typically proceeds via an esterification process, resulting in the formation of the desired product.

Molecular Structure Analysis

The molecular structure of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate consists of an ethyl ester group attached to a 5-oxovalerate moiety, which in turn bears a 3,5-dichlorophenyl substituent. The compound’s molecular weight, bond angles, and bond lengths contribute to its overall stability and reactivity.

Chemical Reactions Analysis

Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate can participate in various chemical reactions, including hydrolysis (breaking the ester bond), reduction (to form the corresponding alcohol), and nucleophilic substitution (where the chlorine atoms may be replaced by other groups).

Physical And Chemical Properties Analysis

- Physical Properties :

- Appearance : White crystalline powder.

- Melting Point : Varies depending on the purity and crystalline form.

- Solubility : Soluble in organic solvents (e.g., acetone, ethanol).

- Chemical Properties :

- Reactivity : The ester group can undergo hydrolysis under acidic or basic conditions.

- Stability : Moderately stable under ambient conditions.

- Boiling Point : Varies based on pressure and purity.

科研应用

Organic Peroxides and Their Reactions

Research has shown that hydrogen peroxide can react with compounds like ethyl 4-oxovalerate (levulinate) to yield products such as ethyl 4,4-dihydroperoxyvalerate. This is significant in the study of organic peroxides and their unique reactions (Cubbon & Hewlett, 1968).

Substituent Effects on Solvolysis

Studies have explored the solvolysis rates of compounds with structures related to ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate. These include investigations into the effects of substituents like 3,5-dichlorophenyl on solvolysis rates, which are crucial for understanding chemical reactivity and kinetics (Fujio et al., 1997).

Anticancer Evaluation of Related Compounds

Novel derivatives, including those with 3,5-dichlorophenyl groups, have been synthesized and evaluated for their in vitro anticancer activity. These studies are pivotal in the search for new therapeutic agents against various cancer types (Kattimani et al., 2013).

Design and Synthesis of Amyloidogenesis Inhibitors

The design and synthesis of compounds with 3,5-dichlorophenyl substituents have been found to significantly reduce amyloidogenesis, a key factor in diseases like Alzheimer's. This research contributes to the development of potential therapeutic agents (Razavi et al., 2005).

Crystal Structure Analysis

Crystal structure analysis of compounds structurally similar to ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate provides insights into molecular configurations and interactions, essential for understanding chemical properties and reactivity (Yang, 2009).

Antioxidant and Chelating Agents

Derivatives with 3,5-dichlorophenyl components have shown potential as antioxidants and metal chelating agents, indicating their potential use in treating oxidative stress-related diseases (Sudhana & Adi, 2019).

Safety And Hazards

- Safety Precautions : Handle with care, wear appropriate protective gear (gloves, goggles), and work in a well-ventilated area.

- Hazards : Potential irritant to skin and eyes. Avoid inhalation or ingestion.

未来方向

Research on Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate should focus on:

- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

- Process Optimization : Develop more efficient synthetic routes.

- Environmental Impact : Assess its environmental fate and toxicity.

性质

IUPAC Name |

ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)9-6-10(14)8-11(15)7-9/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZQEIHIPYBNNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645561 |

Source

|

| Record name | Ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate | |

CAS RN |

898751-87-6 |

Source

|

| Record name | Ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

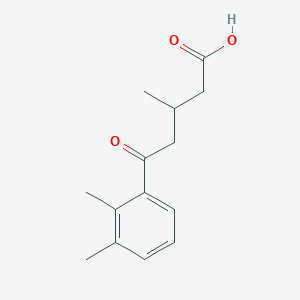

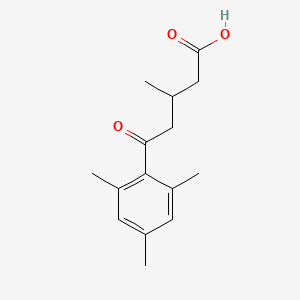

![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)

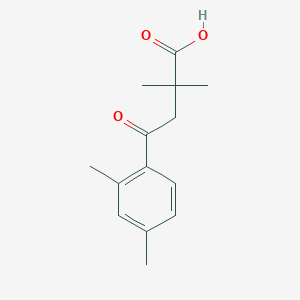

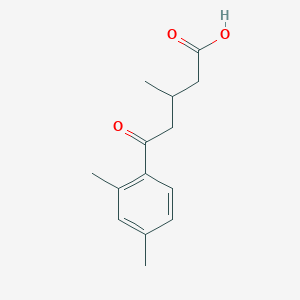

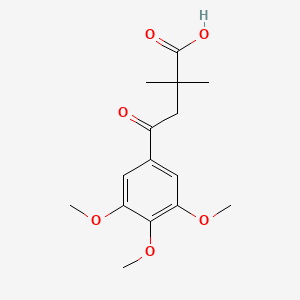

![5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325813.png)

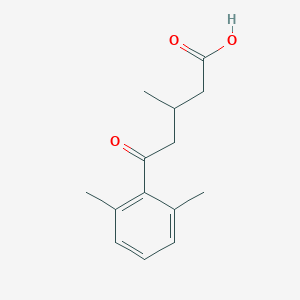

![3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1325833.png)